Cas no 66619-69-0 ({2-Oxo-2-(2-phenylethyl)aminoethoxy}acetic Acid)

{2-Oxo-2-(2-phenylethyl)aminoethoxy}acetic Acid is a specialized organic compound featuring a phenylethylaminoethoxy backbone linked to an oxoacetic acid moiety. Its structure enables versatile reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The compound’s ketone and carboxylic acid functional groups offer sites for further derivatization, facilitating applications in peptide coupling, esterification, or amide formation. Its aromatic component enhances stability while allowing potential interactions in target-specific molecular designs. Suitable for controlled reactions under mild conditions, this compound is often employed in research settings requiring precise modifications. Proper handling under inert conditions is recommended to preserve its reactivity. Analytical methods such as HPLC or NMR confirm purity and structural integrity.
{2-Oxo-2-(2-phenylethyl)aminoethoxy}acetic Acid structure
66619-69-0 structure
Product name:{2-Oxo-2-(2-phenylethyl)aminoethoxy}acetic Acid
CAS No:66619-69-0
MF:C12H15NO4
MW:237.251803636551
CID:5046709

{2-Oxo-2-(2-phenylethyl)aminoethoxy}acetic Acid Chemical and Physical Properties

Names and Identifiers

    • {2-oxo-2-[(2-phenylethyl)amino]ethoxy}acetic acid
    • Acetic acid, 2-[2-oxo-2-[(2-phenylethyl)amino]ethoxy]-
    • BBL006254
    • STK215298
    • H4870
    • 2-[2-oxo-2-(2-phenylethylamino)ethoxy]acetic acid
    • {2-Oxo-2-(2-phenylethyl)aminoethoxy}acetic Acid
    • Inchi: 1S/C12H15NO4/c14-11(8-17-9-12(15)16)13-7-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)(H,15,16)
    • InChI Key: YPTQIPWWNNVSQS-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)CC(NCCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 237.10010796 g/mol
  • Monoisotopic Mass: 237.10010796 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Molecular Weight: 237.25
  • Topological Polar Surface Area: 75.6

{2-Oxo-2-(2-phenylethyl)aminoethoxy}acetic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
O992168-50mg
{2-Oxo-2-[(2-phenylethyl)amino]ethoxy}acetic Acid
66619-69-0
50mg
$ 230.00 2022-06-03
TRC
O992168-10mg
{2-Oxo-2-[(2-phenylethyl)amino]ethoxy}acetic Acid
66619-69-0
10mg
$ 70.00 2022-06-03
TRC
O992168-5mg
{2-Oxo-2-[(2-phenylethyl)amino]ethoxy}acetic Acid
66619-69-0
5mg
$ 50.00 2022-06-03

Additional information on {2-Oxo-2-(2-phenylethyl)aminoethoxy}acetic Acid

Comprehensive Overview of {2-Oxo-2-(2-phenylethyl)aminoethoxy}acetic Acid (CAS No. 66619-69-0)

{2-Oxo-2-(2-phenylethyl)aminoethoxy}acetic Acid (CAS No. 66619-69-0) is a specialized organic compound with a unique molecular structure that combines a phenyl group, an aminoethoxy moiety, and a carboxylic acid functionality. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential as a versatile intermediate. The presence of both amide and ether linkages in its structure makes it a valuable candidate for drug design, particularly in the development of targeted therapies.

In recent years, the demand for custom synthesis and high-purity intermediates like {2-Oxo-2-(2-phenylethyl)aminoethoxy}acetic Acid has surged, driven by advancements in precision medicine and bioconjugation techniques. Researchers are particularly interested in its potential applications in peptide modification and prodrug development, where its reactive groups can be leveraged for selective binding or controlled release mechanisms. The compound's CAS No. 66619-69-0 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

From a synthetic chemistry perspective, {2-Oxo-2-(2-phenylethyl)aminoethoxy}acetic Acid exemplifies the growing trend toward green chemistry and atom-efficient reactions. Its synthesis often involves catalytic amidation or microwave-assisted techniques, which align with the industry's shift toward sustainable practices. Analytical methods such as HPLC and LC-MS are commonly employed to ensure the compound's purity, a critical factor given its potential use in GMP-grade applications.

The compound's structure-activity relationship (SAR) has also been a focal point in computational chemistry studies. Molecular docking simulations suggest that its phenylethyl group may contribute to enhanced lipophilicity, a property highly sought after in blood-brain barrier penetration studies for neurological therapeutics. These insights have positioned CAS No. 66619-69-0 as a subject of interest in AI-driven drug discovery platforms, where predictive modeling accelerates lead optimization.

Beyond pharmaceuticals, {2-Oxo-2-(2-phenylethyl)aminoethoxy}acetic Acid has exploratory applications in material science, particularly in the design of biodegradable polymers. Its dual functionality allows for crosslinking or side-chain modifications, enabling tunable material properties. This versatility addresses the rising demand for eco-friendly alternatives in packaging and biomedical devices, topics frequently queried in sustainability-focused searches.

Quality control protocols for CAS No. 66619-69-0 emphasize rigorous spectroscopic characterization (e.g., NMR, FT-IR) and thermal stability analysis (DSC/TGA). Such meticulous standards cater to industries requiring traceable documentation, a trend amplified by stricter regulatory frameworks like REACH and ICH guidelines. These compliance aspects are increasingly searched alongside the compound's name, reflecting user concerns about supply chain transparency.

In summary, {2-Oxo-2-(2-phenylethyl)aminoethoxy}acetic Acid (CAS No. 66619-69-0) represents a convergence of multidisciplinary research interests—from medicinal chemistry to sustainable materials. Its evolving applications underscore the compound's adaptability to contemporary scientific challenges, making it a recurring keyword in both academic literature and industrial inquiries. Future directions may explore its role in nanocarrier systems or enzyme mimetics, further expanding its scientific footprint.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm